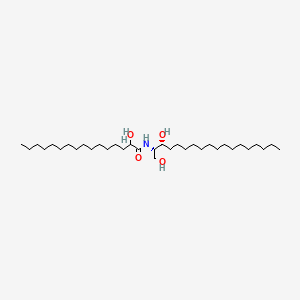

Hydroxypalmitoyl sphinganine

Description

Properties

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-32(37)31(30-36)35-34(39)33(38)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h31-33,36-38H,3-30H2,1-2H3,(H,35,39)/t31-,32+,33?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXMVCBJWMTLGK-XIWRNSNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H69NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172503 | |

| Record name | Hydroxypalmitoyl sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190249-36-6 | |

| Record name | Hydroxypalmitoyl sphinganine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190249366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypalmitoyl sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYPALMITOYL SPHINGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR33W2353T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the De Novo Synthesis of N-Palmitoyl-Sphinganine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The de novo synthesis of sphingolipids is a fundamental cellular process, initiating the production of a diverse class of lipids crucial for membrane structure and signal transduction. The central molecule in this pathway is ceramide, and its formation begins with the synthesis of dihydroceramides on the cytosolic face of the endoplasmic reticulum. This technical guide provides an in-depth examination of the core synthesis pathway leading to N-palmitoyl-sphinganine (C16-dihydroceramide), a key precursor to more complex sphingolipids. We detail the enzymatic reactions, cellular localization, and regulatory aspects of this pathway. Furthermore, this document consolidates quantitative kinetic data for the involved enzymes and presents detailed experimental protocols for their activity assessment and the quantification of sphingolipid species, aiming to serve as a comprehensive resource for professionals in cellular biology and drug discovery.

Introduction to De Novo Sphingolipid Synthesis

Sphingolipids are essential components of eukaryotic cell membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Unlike glycerophospholipids, the backbone of all sphingolipids is a long-chain amino alcohol, typically sphinganine (B43673) or sphingosine. The de novo synthesis pathway is the primary route for producing these foundational molecules from non-sphingolipid precursors.[3]

The pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA.[3][4] A series of enzymatic steps then leads to the formation of dihydroceramide (B1258172), such as N-palmitoyl-sphinganine. This molecule is the direct precursor to ceramide, which is generated by the introduction of a double bond into the sphinganine backbone.[3] Given the central role of specific ceramide species in metabolic diseases, including insulin (B600854) resistance and obesity, the enzymes in this pathway are considered attractive therapeutic targets.[5][6][7][8] This guide focuses specifically on the synthesis of N-palmitoyl-sphinganine, the product derived from the canonical substrates L-serine and palmitoyl-CoA.

The Core Synthesis Pathway

The de novo synthesis of N-palmitoyl-sphinganine is a three-step enzymatic cascade localized to the membrane of the endoplasmic reticulum.[3][9]

Step 1: 3-Ketosphinganine Synthesis via Serine Palmitoyltransferase (SPT)

The initial and rate-limiting step of sphingolipid biosynthesis is the condensation of L-serine and palmitoyl-CoA.[4][10] This reaction is catalyzed by Serine Palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme complex embedded in the ER membrane.[10][11] The mammalian SPT is a heterodimer composed of SPTLC1 and SPTLC2 (or SPTLC3) subunits.[3][12] The catalytic site faces the cytosol, where its substrates are located.[3] The reaction involves a Claisen-like condensation that results in the formation of 3-ketosphinganine, releasing coenzyme A and carbon dioxide.[11][13]

Step 2: Sphinganine Formation via 3-Ketosphinganine Reductase (KDSR)

The 3-ketosphinganine produced by SPT is rapidly reduced to D-erythro-sphinganine (also known as dihydrosphingosine). This stereospecific reduction is catalyzed by 3-Ketosphinganine Reductase (KDSR) , an NADPH-dependent enzyme also located in the ER membrane.[12][14] The rapid conversion of 3-ketosphinganine keeps its cellular levels very low under normal conditions.[15]

Step 3: N-Acylation via Ceramide Synthase (CerS)

The final step in the synthesis of N-palmitoyl-sphinganine is the acylation of the sphinganine backbone. This reaction is catalyzed by a family of six Ceramide Synthases (CerS1-6) in mammals.[16][17] Each CerS enzyme exhibits specificity for fatty acyl-CoAs of particular chain lengths.[16][17] The synthesis of C16-dihydroceramide (N-palmitoyl-sphinganine) is primarily catalyzed by CerS5 and CerS6 .[7][17] These integral membrane proteins of the ER transfer a palmitoyl (B13399708) group from palmitoyl-CoA to the amino group of sphinganine, forming an amide bond and creating N-palmitoyl-sphinganine.[16][17] Recent structural studies reveal that CerS catalysis proceeds via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate.[5][6][7]

Quantitative Data and Enzyme Kinetics

The efficiency and regulation of the pathway are governed by the kinetic properties of its enzymes. The following tables summarize available quantitative data for the key enzymes involved in N-palmitoyl-sphinganine synthesis.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)

| Organism/System | Substrate | Km | Vmax / kcat | Reference |

|---|---|---|---|---|

| Mammalian | L-serine | 0.1 - 1.8 mM | Not specified | [18] |

| Mammalian | Palmitoyl-CoA | ~0.05 - 0.1 mM (Optimal) | Substrate inhibition observed | [18] |

| S. paucimobilis (bacterial homolog) | L-serine | 58.1 ± 5.5 mM | 0.112 ± 0.004 s-1 (kcat) | [19] |

| S. paucimobilis (bacterial homolog) | Palmitoyl-CoA | 0.72 ± 0.08 mM | 0.112 ± 0.004 s-1 (kcat) | [19] |

| Yeast microsomes (S. cerevisiae) | L-Serine (D2-labeled) | Not specified | Vmax determined from plot |[20] |

Note: Kinetic parameters can vary significantly based on the assay conditions, enzyme source (species and recombinant vs. native), and whether the enzyme is in a purified state or in a complex biological matrix like microsomes.

Table 2: Kinetic Parameters of Ceramide Synthases (CerS)

| Enzyme | Substrate | Km | Reference |

|---|---|---|---|

| CerS (general) | NBD-sphinganine | ~10-20 µM (apparent) | [21][22] |

| CerS (general) | Sphinganine | Not specified (similar to NBD-sphinganine) |[22] |

Note: Comprehensive kinetic data for individual mammalian CerS isoforms are not widely reported in a standardized format. The use of fluorescent analogs like NBD-sphinganine allows for apparent Km determination.

Experimental Protocols

Accurate measurement of enzyme activities and lipid concentrations is crucial for studying the sphingolipid pathway. This section provides detailed methodologies for key experiments.

Ceramide Synthase (CerS) Activity Assay using a Fluorescent Substrate

This protocol is adapted from methods utilizing NBD-sphinganine, a fluorescent substrate analog, which allows for non-radioactive detection.[21][22]

Objective: To measure the activity of CerS enzymes in cell or tissue homogenates.

Principle: NBD-sphinganine is incubated with a source of CerS and a specific fatty acyl-CoA. The acylation of NBD-sphinganine by CerS produces NBD-dihydroceramide. The fluorescent product is then separated from the unreacted substrate by chromatography (TLC or SPE) and quantified.

Materials:

-

Cell or tissue homogenate (source of CerS)

-

NBD-sphinganine (e.g., from Avanti Polar Lipids)

-

Palmitoyl-CoA (C16:0-CoA)

-

Fatty-acid-free Bovine Serum Albumin (BSA)

-

HEPES buffer (pH 7.4)

-

Fumonisin B1 (CerS inhibitor, for negative control)

-

Solid Phase Extraction (SPE) C18 columns or TLC plates (Silica Gel 60)

-

Fluorometer or plate reader

Procedure:

-

Homogenate Preparation: Prepare cell or tissue homogenates in a suitable buffer (e.g., 20 mM HEPES, 2 mM KCl, 1 mM MgCl2, pH 7.2) containing protease inhibitors. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 20 µL reaction includes:

-

10 µM NBD-sphinganine

-

50 µM Palmitoyl-CoA

-

20 µM defatted BSA

-

50 µg of cell/tissue homogenate protein

-

HEPES buffer to final volume.

-

Include a negative control with Fumonisin B1 (50 µM) to confirm CerS-specific activity.

-

-

Incubation: Incubate the reaction tubes at 37°C for 30-120 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding 80 µL of chloroform:methanol (1:2, v/v). Vortex thoroughly. Add 25 µL of chloroform and 25 µL of water to induce phase separation. Centrifuge at high speed for 5 minutes.

-

Product Separation (SPE Method):

-

Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen.

-

Resuspend the dried lipids in a small volume of a low-polarity solvent.

-

Apply the sample to a pre-conditioned C18 SPE column.

-

Wash the column with a solvent that elutes the polar NBD-sphinganine substrate but retains the non-polar NBD-dihydroceramide product.

-

Elute the NBD-dihydroceramide product with a high-polarity solvent (e.g., methanol or acetonitrile).

-

-

Quantification: Measure the fluorescence of the eluted product using a fluorometer (Excitation: ~467 nm, Emission: ~538 nm). Compare the signal to a standard curve prepared with known amounts of NBD-dihydroceramide.

Quantitative Analysis of Sphingolipids by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate, sensitive, and specific quantification of multiple sphingolipid species from biological samples.[1][23][24][25]

Objective: To extract and quantify N-palmitoyl-sphinganine and other sphingolipids from cells or tissues.

Principle: Lipids are extracted from the biological matrix. An internal standard (e.g., a non-endogenous, stable-isotope-labeled, or odd-chain lipid) is added before extraction to correct for sample loss and ionization variability. The extracted lipids are separated by liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Each lipid is identified by its specific precursor-to-product ion transition and retention time.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Internal Standard (IS) mixture (e.g., C17-sphinganine, C17-dihydroceramide in methanol)

-

Extraction solvents: Isopropanol (B130326), Ethyl Acetate (B1210297), Water

-

Vortex mixer, Centrifuge, Solvent evaporator (e.g., nitrogen stream)

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer with ESI source)

-

HPLC Column (e.g., C18 or HILIC)

Procedure:

-

Sample Homogenization: Homogenize the sample in a suitable buffer or solvent on ice.

-

Internal Standard Spiking: Add a known amount of the internal standard mixture to the homogenate.

-

Lipid Extraction (Biphasic):

-

To the homogenate, add ethyl acetate and isopropanol (e.g., in a 5:2 ratio). Vortex vigorously for 1 minute.

-

Add water to induce phase separation. Vortex again.

-

Centrifuge at ~3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

-

Solvent Collection: Carefully transfer the upper organic phase containing the lipids to a clean tube.

-

Drying and Reconstitution: Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Methanol/Acetonitrile/Water mixture).

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Chromatography: Separate lipids using a gradient elution on a C18 column. A typical mobile phase system is:

-

Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[1]

-

Mobile Phase B: Acetonitrile/Isopropanol with 0.2% formic acid.[1]

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transitions for each target analyte and internal standard.

-

Example Transition for C16-Dihydroceramide: The precursor ion [M+H]+ would be monitored, and a characteristic product ion (e.g., m/z corresponding to the loss of water from the sphinganine backbone) would be detected upon fragmentation.

-

-

-

Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Calculate the concentration of the analyte based on the peak area ratio relative to a calibration curve prepared with known standards.

Conclusion

The de novo synthesis pathway is the foundational route for the production of all sphingolipids, with the synthesis of N-palmitoyl-sphinganine representing a critical, primary output. The coordinated action of SPT, KDSR, and CerS5/6 in the endoplasmic reticulum builds this key dihydroceramide from basic cellular building blocks. Understanding the kinetics, regulation, and methods for interrogating this pathway is paramount for researchers and drug developers. The dysregulation of this pathway is directly implicated in metabolic and neurological diseases, highlighting the enzymes involved as promising targets for therapeutic intervention. The protocols and data compiled in this guide offer a robust framework for investigating the intricate role of de novo sphingolipid synthesis in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of the mechanism and inhibition of a human ceramide synthase. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Ceramide De Novo Synthesis Ameliorates Diet Induced Skeletal Muscles Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Serine palmitoyltransferase, a key enzyme of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. De-novo sphingolipid synthesis pathway [pfocr.wikipathways.org]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of de novo sphingolipid biosynthesis and the toxic consequences of its disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fada.birzeit.edu [fada.birzeit.edu]

- 18. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multifunctional Role of His159in the Catalytic Reaction of Serine Palmitoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of 3-ketodihydrosphingosine using HPLC-ESI-MS/MS to study SPT activity in yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A fluorescent assay for ceramide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of N-(α-hydroxy)palmitoyl-sphinganine Enzymatic Reaction Products

Abstract

N-(α-hydroxy)palmitoyl-sphinganine, a species of dihydroceramide (B1258172), is a pivotal intermediate in the complex network of sphingolipid metabolism. As a product of ceramide synthase activity, its primary metabolic fate is determined by the enzymatic action of Dihydroceramide Desaturase 1 (DES1). This enzyme catalyzes the introduction of a C4-C5 trans-double bond into the sphinganine (B43673) backbone, converting the dihydroceramide into its corresponding bioactive ceramide, N-(α-hydroxy)palmitoyl-sphingosine. The resulting α-hydroxy ceramide plays significant roles in cellular signaling, membrane structure, and skin barrier function. Characterization and quantification of this enzymatic conversion are critical for understanding sphingolipid homeostasis and for the development of therapeutics targeting metabolic diseases. This guide provides an in-depth overview of the DES1-catalyzed reaction, detailed experimental protocols for product analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a framework for data interpretation.

Introduction to N-(α-hydroxy)palmitoyl-sphinganine

N-(α-hydroxy)palmitoyl-sphinganine is a complex sphingolipid belonging to the dihydroceramide (dhCer) class. It is composed of a sphinganine long-chain base (also known as dihydrosphingosine) linked via an amide bond to an α-hydroxylated palmitic acid. This molecule is a key component of the de novo sphingolipid synthesis pathway, which begins with the condensation of L-serine and palmitoyl-CoA.[1][2][3]

The synthesis of N-(α-hydroxy)palmitoyl-sphinganine is catalyzed by a family of six ceramide synthases (CerS), which exhibit specificity for different fatty acyl-CoA chain lengths.[4][5] Specifically, CerS3 is known to be involved in the synthesis of ceramides (B1148491) with very long and α-hydroxy acyl chains, which are abundant in the skin and crucial for maintaining the water permeability barrier.[5] While often considered an intermediate, the accumulation of dihydroceramides, including N-(α-hydroxy)palmitoyl-sphinganine, can have distinct biological effects, making the regulation of its metabolism critical for cellular health.[6]

Primary Enzymatic Reaction: Desaturation by DES1

The principal enzymatic reaction involving N-(α-hydroxy)palmitoyl-sphinganine is its conversion to a ceramide. This reaction is catalyzed by Dihydroceramide Desaturase 1 (DES1), a key enzyme located in the endoplasmic reticulum.[7][8]

The Role of Dihydroceramide Desaturase 1 (DES1)

DES1 introduces a critical 4,5-trans-double bond into the sphinganine backbone of dihydroceramides.[7][9] This desaturation step is the final stage in the de novo synthesis of ceramide and is fundamental in regulating the balance between dihydroceramides and ceramides.[10] Imbalances in this ratio are implicated in various pathophysiological conditions, including metabolic diseases and neurological disorders.[6][11] The product of this reaction, N-(α-hydroxy)palmitoyl-sphingosine, is a bioactive ceramide that participates in signaling pathways controlling apoptosis, cell cycle arrest, and cellular stress responses.[12]

Reaction Mechanism

The desaturation of dihydroceramide by DES1 is an oxidative process that requires molecular oxygen and a reducing equivalent, typically provided by NADH.[7][13] The reaction is believed to involve a complex with cytochrome b5, which facilitates electron transfer.[7]

Substrate: N-(α-hydroxy)palmitoyl-sphinganine Enzyme: Dihydroceramide Desaturase 1 (DES1) Cofactors: O₂, NADH, Cytochrome b5 Product: N-(α-hydroxy)palmitoyl-sphingosine

Below is a diagram illustrating the position of this reaction within the broader de novo sphingolipid synthesis pathway.

Experimental Protocols for Product Characterization

The characterization of the enzymatic conversion of N-(α-hydroxy)palmitoyl-sphinganine to its ceramide product relies heavily on sensitive and specific analytical techniques. LC-MS/MS is the gold standard for this purpose.[4][14]

In Vitro DES1 Activity Assay

This protocol is adapted from methods using cell or tissue homogenates to measure DES1 activity directly.[15]

-

Preparation of Enzyme Source:

-

Homogenize cells or tissues (e.g., rat liver) in a buffered solution (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

The resulting supernatant (total cell homogenate) can be used directly, or a microsomal fraction can be prepared by further ultracentrifugation.[16]

-

-

Reaction Mixture:

-

In a microfuge tube, combine:

-

100-400 µg of protein from the enzyme source.

-

Reaction buffer (50 mM HEPES, pH 7.4).

-

NADH (final concentration ~1 mM).

-

Substrate: N-(α-hydroxy)palmitoyl-sphinganine (e.g., 50 µM, delivered in a solvent like ethanol (B145695) or DMSO).

-

Internal standards for quantification (e.g., C17-sphinganine and C17-sphingosine based ceramides).

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear within this timeframe.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a solvent mixture for lipid extraction, such as chloroform (B151607):methanol (B129727) (1:2, v/v).

-

Proceed with the lipid extraction protocol outlined below.

-

Lipid Extraction from Biological Samples

A modified Bligh & Dyer method is commonly used for efficient recovery of sphingolipids.

-

To the aqueous sample (e.g., the terminated reaction mixture or cell lysate), add chloroform and methanol to achieve a final ratio of chloroform:methanol:water of approximately 2:2:1.8.

-

Vortex thoroughly and centrifuge to induce phase separation.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).

Chromatographic Separation (LC)

Ultra-high performance liquid chromatography (UHPLC) is essential for separating the substrate from the product and resolving them from other isobaric lipid species.[17][18]

-

System: UHPLC system (e.g., Agilent 1290 Infinity II or Thermo Scientific Vanquish).[17]

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for separating sphingolipids based on acyl chain properties.[17]

-

Mobile Phase A: Water + 0.1% Formic Acid.[17]

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) + 0.1% Formic Acid.[17]

-

Flow Rate: 0.3 mL/min.[17]

-

Column Temperature: 45°C.[17]

-

Gradient: A tailored gradient from a lower to a higher percentage of Mobile Phase B is used to elute the sphingolipids. The less polar ceramide product will typically elute later than the dihydroceramide substrate.

Mass Spectrometric Analysis (MS/MS)

Tandem mass spectrometry provides the specificity needed for unambiguous identification and quantification.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for sphingolipids.[1]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[19] This involves selecting a specific precursor ion (the intact lipid) and monitoring for a specific product ion generated by collision-induced dissociation (CID).

-

MRM Transitions:

-

N-(α-hydroxy)palmitoyl-sphinganine (Substrate): The precursor ion will be [M+H]⁺. A characteristic product ion results from the cleavage of the amide bond, corresponding to the sphinganine backbone (m/z ~266, depending on exact structure and hydration state).[19]

-

N-(α-hydroxy)palmitoyl-sphingosine (Product): The precursor ion will be [M+H]⁺. The characteristic product ion corresponds to the sphingosine (B13886) backbone (m/z ~264), which is 2 Da lighter than the sphinganine backbone due to the double bond.[19][20]

-

The experimental workflow is summarized in the diagram below.

Data Presentation and Interpretation

Quantitative Analysis

Data from LC-MS/MS analysis allows for the precise quantification of both the substrate and the product. By comparing the peak areas of the analytes to those of the internal standards, absolute concentrations can be determined. This data is essential for calculating enzyme kinetics or assessing the impact of inhibitors.

Table 1: Representative Quantitative Data for DES1 Activity

| Parameter | Value | Condition/Note | Citation |

|---|---|---|---|

| DES1 Substrate | N-octanoyl-dihydrosphingosine | A common substrate used in in vitro assays. | [9] |

| DES1 Inhibitor | Fenretinide (4-HPR) | A retinoid that acts as a DES1 inhibitor. | [9][11] |

| DES1 Inhibitor | C8-cyclopropenylceramide | A competitive inhibitor of dihydroceramide desaturase. | [21] |

| DES1 Inhibitor | SKI II | A sphingosine kinase inhibitor that also shows non-competitive inhibition of DES1. | [22] |

| Kᵢ (SKI II) | 0.3 µM | Non-competitive inhibition constant for DES1. | [22] |

| IC₅₀ (PR280) | 700 nM | A potent inhibitor of DES1. |[8] |

Note: Kinetic parameters like Kₘ and Vₘₐₓ for DES1 are highly dependent on the specific substrate and assay conditions. The values above relate to inhibitors and common substrates used to characterize the enzyme's function.

Qualitative Analysis (MS/MS Fragmentation)

The identity of the substrate and product is confirmed by their fragmentation patterns. The key diagnostic feature is the mass of the sphingoid base fragment ion.

-

Substrate (Dihydroceramide): CID of the [M+H]⁺ ion will yield a prominent fragment at m/z ~266 , corresponding to the saturated sphinganine backbone.[19]

-

Product (Ceramide): CID of the [M+H]⁺ ion will yield a prominent fragment at m/z ~264 , corresponding to the unsaturated sphingosine backbone.[19][23]

This 2 Da mass shift is the definitive signature of the DES1 enzymatic reaction.

Conclusion

The characterization of the enzymatic reaction products of N-(α-hydroxy)palmitoyl-sphinganine is centered on the activity of Dihydroceramide Desaturase 1. This enzyme converts the dihydroceramide into a biologically active α-hydroxy ceramide, a critical step in maintaining sphingolipid homeostasis. The analytical workflow, anchored by UHPLC-MS/MS, provides the necessary specificity and sensitivity to distinguish and quantify the substrate and its desaturated product. By employing the detailed protocols and data interpretation frameworks presented in this guide, researchers can accurately probe the function of DES1, investigate the roles of its products in signaling pathways, and evaluate the efficacy of potential therapeutic modulators for a range of metabolic and cellular disorders.

References

- 1. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pathophysiological role of dihydroceramide desaturase in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unbalanced Sphingolipid Metabolism and Its Implications for the Pathogenesis of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ablation of Dihydroceramide Desaturase 1, a Therapeutic Target for the Treatment of Metabolic Diseases, Simultaneously Stimulates Anabolic and Catabolic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 18. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of sphingomyelin, glucosylceramide, ceramide, sphingosine, and sphingosine 1-phosphate by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sinh.cas.cn [sinh.cas.cn]

- 21. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Exploratory Studies of Hydroxypalmitoyl Sphinganine in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypalmitoyl sphinganine (B43673), also known as N-palmitoyl-sphinganine or C16-dihydroceramide, is a critical intermediate in the de novo synthesis of sphingolipids. Historically considered a mere precursor to the more extensively studied ceramide, recent exploratory studies have unveiled its own distinct and significant roles in a variety of cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of hydroxypalmitoyl sphinganine's involvement in key cellular processes, including apoptosis, autophagy, and the endoplasmic reticulum (ER) stress response. Detailed experimental protocols for the study of this molecule and quantitative data from relevant studies are presented to facilitate further research and drug development efforts in this burgeoning field.

Core Concepts: The Central Role of this compound

This compound is synthesized in the endoplasmic reticulum through the action of ceramide synthases (CerS), particularly CerS5 and CerS6, which acylate a sphinganine backbone with a palmitoyl-CoA.[1] It is the immediate precursor to C16-ceramide, a conversion catalyzed by the enzyme dihydroceramide (B1258172) desaturase (DEGS1), which introduces a critical 4,5-trans double bond into the sphinganine backbone.[2] The balance between this compound and C16-ceramide is emerging as a crucial determinant of cell fate.

Signaling Pathways and Cellular Processes

The accumulation of this compound, often as a result of the inhibition or downregulation of DEGS1, has been shown to trigger distinct cellular responses. These include the induction of autophagy, modulation of apoptosis, and initiation of the ER stress response.

1. Autophagy: An increase in intracellular this compound levels has been demonstrated to be a potent inducer of autophagy.[3] This process is a catabolic mechanism involving the formation of double-membraned vesicles, termed autophagosomes, which engulf cellular components and deliver them to the lysosome for degradation. The accumulation of this compound can lead to autolysosome destabilization and, in some contexts, cytotoxic autophagy in cancer cells.[4]

2. Apoptosis: The role of this compound in apoptosis is multifaceted. While ceramide is a well-established pro-apoptotic lipid, its precursor, this compound, can have opposing effects. It has been shown to inhibit ceramide channel formation in the mitochondrial outer membrane, a key event in the intrinsic apoptotic pathway.[5][6] This suggests that the ratio of this compound to ceramide, rather than the absolute level of either lipid, may be a critical factor in determining a cell's susceptibility to apoptosis. However, in some cellular contexts, the accumulation of dihydroceramides, including the C16 species, is associated with the induction of apoptosis.[7][8]

3. ER Stress: As the primary site of sphingolipid synthesis, the endoplasmic reticulum is sensitive to alterations in the levels of intermediates like this compound. An accumulation of this lipid can lead to ER stress and the activation of the unfolded protein response (UPR). This can, in turn, influence other signaling pathways, including autophagy and apoptosis.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound and its metabolic regulation.

| Table 1: Effect of Dihydroceramide Desaturase (DEGS1) Inhibition on Dihydroceramide Levels | ||

| Cell Line | Treatment | Fold Increase in Dihydroceramides |

| Human Neuroblastoma (SMS-KCNR) | DEGS1 siRNA | Significant accumulation of endogenous dihydroceramides[9] |

| Human Embryonic Kidney (HEK293) | 200 µM H₂O₂ (1 hour) | ~2.5-fold increase in total dihydroceramides[5] |

| Human Neuroblastoma (SMS-KCNR) | 2.5 µM Fenretinide (4-HPR) (6 hours) | Dose-dependent increase in dihydroceramides[2] |

| Table 2: Concentration-Dependent Effects of Sphingolipid Pathway Modulators | |||

| Modulator | Cell Line/System | Concentration | Effect |

| Fenretinide (4-HPR) | Human Neuroblastoma (SMS-KCNR) | 0.5 - 10 µM | Dose-dependent inhibition of DEGS1 activity[9] |

| C8-cyclopropenylceramide | Human Neuroblastoma (SMS-KCNR) | 0.01 - 2.5 µM | Dose-dependent inhibition of DEGS1 activity[9] |

| C16-dihydroceramide | Rat Liver Mitochondria | 1/10th the concentration of C16-ceramide | 51% inhibition of C16-ceramide-induced membrane permeabilization[6] |

| THC | U87MG glioma cells | 6 µM (6 hours) | Increase in C16-dihydroceramide levels and decrease in ceramide:dihydroceramide ratio[10] |

| Table 3: Changes in Sphingolipid Ratios in Cellular Processes | ||

| Cellular Process | Observation | Reference |

| Apoptosis (ionizing radiation-induced) | Increased levels of C16-ceramide | [7][8] |

| Autophagy (THC-induced) | Decreased C16-ceramide:C16-dihydroceramide ratio in autophagosome-enriched fractions | [10] |

Mandatory Visualizations

Signaling Pathways

Caption: De novo synthesis of this compound and its role in cell signaling.

Experimental Workflows

Caption: A generalized workflow for investigating this compound signaling.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of C16-dihydroceramide in cell lysates.

a. Lipid Extraction:

-

Harvest and wash cells with ice-cold PBS.

-

Perform lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol (B129727):water solvent system.

-

Add an appropriate internal standard (e.g., C17-dihydroceramide) to the extraction mixture for normalization.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

b. LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the lipid species using a C18 reversed-phase column with a gradient of mobile phases, such as water with formic acid and ammonium (B1175870) formate, and methanol or acetonitrile (B52724) with the same additives.[11][12]

-

Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for C16-dihydroceramide is typically [M+H]+, and a characteristic product ion is monitored.[12]

-

Calculate the concentration of C16-dihydroceramide by comparing its peak area to that of the internal standard and referencing a standard curve.

In Situ Dihydroceramide Desaturase (DEGS1) Activity Assay

This assay measures the activity of DEGS1 within intact cells.[2][5][9]

-

Culture cells to the desired confluency.

-

Incubate the cells with a fluorescent or isotopically labeled dihydroceramide analog that can be taken up by the cells (e.g., C12-dhCCPS).[2][5][9]

-

After incubation, apply the experimental treatment (e.g., a potential DEGS1 inhibitor).

-

Harvest the cells and extract the lipids as described above.

-

Analyze the lipid extract by LC-MS/MS to quantify the amount of the dihydroceramide analog that has been converted to its corresponding ceramide analog.

-

The percentage of conversion is indicative of the in situ DEGS1 activity.

In Vitro Ceramide Synthase (CerS) Activity Assay

This assay measures the activity of CerS enzymes in cell or tissue homogenates.[13][14]

-

Prepare a cell or tissue homogenate in an appropriate buffer.

-

Incubate the homogenate with a sphinganine substrate (either unlabeled or fluorescently labeled, such as NBD-sphinganine) and palmitoyl-CoA.[13]

-

The reaction is typically carried out at 37°C for a defined period.

-

Stop the reaction by adding a chloroform:methanol mixture.

-

Extract the lipids and separate them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

If using a fluorescent substrate, visualize and quantify the fluorescent ceramide product. If using an unlabeled substrate, the product can be quantified by LC-MS/MS.[13]

Conclusion

The study of this compound is a rapidly evolving field with significant implications for understanding and potentially treating a range of diseases, including cancer and neurodegenerative disorders. The accumulation of this once-overlooked sphingolipid intermediate is now recognized as a key signaling event that can profoundly influence cell fate decisions. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the necessary tools and information to further explore the intricate roles of this compound in cellular signaling and to identify novel therapeutic targets within this critical metabolic pathway.

References

- 1. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometric identification of increased C16 ceramide levels during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxypalmitoyl Sphinganine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypalmitoyl sphinganine (B43673), also known as N-(1-hydroxypalmitoyl)sphinganine or Ceramide NP, is a prominent member of the dihydroceramide (B1258172) class of sphingolipids.[1][2] As a key component of the skin's stratum corneum, it plays a crucial role in establishing and maintaining the epidermal permeability barrier.[3][4] Beyond its structural role, emerging research highlights the bioactive nature of dihydroceramides in various cellular signaling pathways, including autophagy, apoptosis, and cell cycle regulation.[5][6][7] This technical guide provides a comprehensive overview of the core physicochemical properties of hydroxypalmitoyl sphinganine, detailed experimental protocols for their determination, and an exploration of its involvement in cellular signaling.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development, influencing formulation strategies, delivery systems, and biological activity.

Table 1: Summary of Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source/Method | Notes |

| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide | PubChem | [2] |

| Synonyms | N-(1-hydroxypalmitoyl)sphinganine, Ceramide NP, Ceramide 3 | Multiple Sources | [2][3] |

| Molecular Formula | C₃₄H₆₉NO₄ | PubChem | [2] |

| Molecular Weight | 555.9 g/mol | PubChem | [2] |

| Melting Point | 98-110 °C | SpecialChem | For the closely related Ceramide NP.[5] |

| Solubility | Water: InsolubleOrganic Solvents: Soluble in oils and some fatty alcohols/organic solvents (e.g., ethanol, chloroform), particularly at elevated temperatures. | Multiple Sources | [5][8] |

| pKa (Predicted) | ~13.65 | Guidechem | For a Ceramide NP variant.[8] |

| logP (Calculated) | 12.6 (XLogP3-AA) | PubChem | [2] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound requires robust experimental methodologies. The following sections detail protocols for key analyses.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a precise method for determining the melting point and phase transition behavior of lipids like this compound.[9][10]

Principle: As the sample is heated, it will eventually reach its melting point, at which it will absorb more heat than the reference material without its temperature increasing. This absorption of heat during the phase transition is detected by the DSC instrument and appears as a peak in the thermogram.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature well above the expected melting point (e.g., 150°C).

-

Cool the sample back to the initial temperature at the same rate.

-

Perform a second heating scan to observe any changes in the thermal behavior that may have occurred during the first heating cycle.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature or the peak temperature of the endothermic transition on the DSC thermogram.

-

The enthalpy of fusion (ΔH) can be calculated by integrating the area under the melting peak.

-

Determination of Solubility

The solubility of this compound in various solvents is a critical parameter for formulation development.

Principle: A saturated solution is prepared by adding an excess of the solute to a solvent and allowing it to equilibrate. The concentration of the solute in the clear supernatant is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., ethanol, chloroform, cosmetic oils) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

-

For poorly soluble systems, gentle heating may be applied initially to aid dispersion, followed by equilibration at the target temperature.

-

-

Sample Analysis:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (B129727) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

-

Quantification: Use a calibration curve prepared from standard solutions of this compound of known concentrations.

-

Determination of pKa by Potentiometric Titration

The pKa value provides insight into the ionization state of the molecule at different pH values. Due to the very weak acidic/basic nature of the amide and hydroxyl groups and the low water solubility of this compound, direct aqueous titration is challenging. A potentiometric titration in a mixed-solvent system is a suitable approach.

Principle: The sample is dissolved in a suitable organic solvent/water mixture and titrated with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., a high percentage of propan-2-ol or another alcohol with a small amount of water) to achieve a known concentration.

-

-

Titration:

-

Use a calibrated pH meter with an electrode suitable for non-aqueous or mixed-solvent systems.

-

Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl in the same solvent mixture) or a strong base (e.g., KOH in the same solvent mixture).

-

Add the titrant in small increments, recording the pH value after each addition and allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest slope on the titration curve (the inflection point), which can be more accurately determined from the first or second derivative of the curve.

-

Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The partition coefficient (logP) is a measure of a compound's lipophilicity. An HPLC-based method provides a rapid and reliable estimation of logP.

Principle: There is a linear relationship between the logarithm of the retention factor (log k') of a compound on a reverse-phase HPLC column and its logP value. By calibrating the system with a series of compounds with known logP values, the logP of the unknown compound can be determined from its retention time.

Methodology:

-

Standard Preparation:

-

Prepare a series of standard compounds with known logP values that bracket the expected logP of this compound.

-

Dissolve each standard and the test compound in the mobile phase.

-

-

HPLC Analysis:

-

Column: A non-polar stationary phase column (e.g., C18 or C8).

-

Mobile Phase: An isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The composition is kept constant throughout the run.

-

Analysis: Inject each standard and the test compound separately and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the retention factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Calculate the logarithm of the retention factor (log k').

-

Create a calibration curve by plotting the log k' of the standards against their known logP values.

-

Determine the logP of this compound by interpolating its log k' value onto the calibration curve.

-

Signaling Pathways

This compound, as a dihydroceramide, is increasingly recognized as a bioactive lipid involved in key cellular signaling pathways. Unlike its unsaturated counterpart, ceramide, which is well-established as a pro-apoptotic and pro-senescence molecule, dihydroceramides can have distinct and sometimes opposing effects.

De Novo Sphingolipid Synthesis and Metabolism

This compound is an intermediate in the de novo synthesis of sphingolipids.[5][11] This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[5] The resulting sphinganine is then acylated by a ceramide synthase (CerS) to form a dihydroceramide, such as this compound.[5] Subsequently, dihydroceramide desaturase (DES) can introduce a double bond to form the corresponding ceramide.[5] In the skin, this compound can also be processed and transformed into other ceramides, contributing to the diversity of the ceramide pool essential for barrier function.[3][4]

Role in Autophagy and ER Stress

Recent studies have implicated the accumulation of dihydroceramides in the induction of autophagy and endoplasmic reticulum (ER) stress.[1][6] Dihydroceramides can alter the lipid composition and fluidity of organelle membranes, leading to cellular stress responses.[5] The accumulation of dihydroceramides has been shown to activate the unfolded protein response (UPR) in the ER, a key component of the ER stress response.[6][12] This can, in turn, trigger autophagy, a cellular process for the degradation and recycling of cellular components.[1][5][6] The interplay between dihydroceramide-induced ER stress and autophagy can influence cell fate, leading to either cell survival or cell death depending on the cellular context.[5][6]

Conclusion

This compound is a multifaceted sphingolipid with critical structural and signaling roles. While its fundamental physicochemical properties are broadly understood, this guide highlights the need for more precise experimental data. The provided protocols offer a framework for researchers to further characterize this important molecule. A deeper understanding of its specific involvement in cellular signaling pathways will continue to be a key area of research, with potential implications for the development of novel therapeutics for a range of diseases, particularly those related to skin barrier dysfunction and cellular stress responses.

References

- 1. Dihydroceramide is a key metabolite that regulates autophagy and promotes fibrosis in hepatic steatosis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C34H69NO4 | CID 9959390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Dihydroceramide delays cell cycle G1/S transition via activation of ER stress and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 10. Interaction of sphingosine and stearylamine with phosphatidylserine as studied by DSC and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]

Hydroxypalmitoyl Sphinganine: A Synthetic Precursor for Enhanced Ceramide Synthesis in Dermatological and Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491) are integral lipid molecules essential for maintaining the structural integrity and barrier function of the stratum corneum. Deficiencies in cutaneous ceramide levels are strongly correlated with various skin conditions, including atopic dermatitis and psoriasis, as well as the general characteristics of dry, sensitive skin. The topical application of ceramides to restore the skin's lipid barrier presents formulation challenges due to their high melting points and crystalline nature. Hydroxypalmitoyl sphinganine (B43673), a synthetic ceramide precursor, offers a promising alternative by providing a bioavailable molecule that the skin can metabolize into functional ceramides. This technical guide provides a comprehensive overview of hydroxypalmitoyl sphinganine, including its role in ceramide synthesis, quantitative efficacy data, detailed experimental protocols for its analysis, and its proposed metabolic pathways within the skin.

Introduction to this compound

This compound, also known as N-(2-hydroxyhexadecanoyl) sphinganine, is a synthetic pseudoceramide designed to mimic endogenous ceramides.[1] It is a ceramide precursor that can be topically applied to the skin to help improve barrier function and hydration.[2][3] Unlike formulating with ceramides directly, the use of a precursor like this compound leverages the skin's natural metabolic machinery to generate a range of functional ceramides.[4]

Quantitative Data on Efficacy

Clinical and in-vitro studies have demonstrated the efficacy of this compound in improving skin barrier function. A key advantage is its ability to be processed by the skin to increase the endogenous pool of essential ceramides.[4]

Table 1: Clinical Efficacy of a Moisturizer Containing a Ceramide Precursor in Atopic Dermatitis Patients

| Parameter | Outcome | p-value | Reference |

| Transepidermal Water Loss (TEWL) | Significantly greater reduction in the treated area compared to untreated control after 4 weeks. | < 0.01 | [5] |

| Skin Hydration (Corneometry) | Significantly increased in the treated area compared to untreated control after 4 weeks. | < 0.01 | [5] |

| Clinical Dryness Score | Significantly greater reduction in the treated area compared to untreated control after 4 weeks. | < 0.01 | [5] |

| Stratum Corneum Ceramide Levels (Raman Spectroscopy) | Significantly higher level of ceramide in the treated area compared to untreated control after 4 weeks. | < 0.05 | [5] |

Table 2: In-Vitro Efficacy of this compound on Reconstructed Human Skin

| Ceramide Fraction | Outcome | Reference |

| Ceramide 1 | Increased | [4] |

| Ceramide 2 | Increased | [4] |

| Ceramide 3 | Increased | [4] |

Proposed Metabolic Pathway of this compound in the Epidermis

Evidence suggests that this compound does not follow the conventional de novo ceramide synthesis pathway.[4] Instead, it is proposed that it enters the sphingolipid salvage pathway within keratinocytes. In this pathway, exogenous this compound is first hydrolyzed by a ceramidase to yield sphinganine and 2-hydroxypalmitic acid. The released sphinganine then serves as a backbone for the synthesis of new ceramides by ceramide synthases, which acylate the sphinganine with various fatty acids. This results in the formation of a diverse pool of endogenous ceramides, contributing to the restoration and maintenance of the skin barrier.

Caption: Proposed metabolic pathway of this compound in keratinocytes.

Experimental Protocols

Synthesis of Ceramides from this compound (General Procedure)

Caption: General workflow for the synthesis of ceramides from this compound.

Materials:

-

Sphinganine (derived from this compound)

-

Fatty acid of choice (e.g., palmitic acid, stearic acid)

-

Mixed carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC))

-

Organic solvents (e.g., dichloromethane, chloroform (B151607), methanol)

-

Purification media (e.g., silica (B1680970) gel for column chromatography, TLC plates)

Procedure (Conceptual):

-

Hydrolysis of this compound: The amide bond of this compound is cleaved under acidic or enzymatic conditions to release the sphinganine backbone.

-

Purification of Sphinganine: The resulting sphinganine is purified from the reaction mixture using techniques like column chromatography.

-

Coupling Reaction: The purified sphinganine is dissolved in an appropriate organic solvent with the desired fatty acid. The mixed carbodiimide is added to facilitate the amide bond formation. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.

-

Purification of Ceramide: The newly synthesized ceramide is purified from the reaction mixture using column chromatography and/or thin-layer chromatography (TLC).

-

Characterization: The identity and purity of the synthesized ceramide are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis of Ceramide Levels in Human Stratum Corneum via HPLC-MS

This protocol outlines a method for the extraction and quantification of ceramides from human stratum corneum samples after topical application of a product containing this compound.

Caption: Workflow for the analysis of ceramides in stratum corneum samples.

1. Sample Collection:

-

Collect stratum corneum samples from the treated and control skin sites using adhesive tape stripping.

2. Lipid Extraction (Modified Bligh and Dyer Method): [2]

-

Combine the tape strips with a mixture of chloroform and methanol (B129727) (1:2, v/v).

-

Add an internal standard (e.g., a non-endogenous ceramide species) for quantification.

-

Sonicate and vortex the mixture to facilitate lipid extraction.

-

Add chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Chromatography:

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., n-hexane/2-propanol/formic acid).

-

Inject the sample onto an HPLC system equipped with a suitable column (e.g., a silica column for normal-phase separation or a C18 column for reversed-phase separation).

-

Use a gradient elution program with mobile phases designed to separate the different ceramide classes.

-

-

Mass Spectrometry:

-

Interface the HPLC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target ceramide species.

-

Set the instrument parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to optimize the ionization and detection of ceramides.

-

4. Data Analysis and Quantification:

-

Identify the different ceramide species based on their retention times and mass-to-charge ratios (m/z).

-

Quantify the amount of each ceramide species by comparing the peak area of the endogenous ceramide to the peak area of the internal standard.

Signaling and Biological Significance

Ceramides are not merely structural components of the stratum corneum; they are also potent signaling molecules involved in regulating various cellular processes in keratinocytes, including proliferation, differentiation, and apoptosis. By increasing the pool of endogenous ceramides, this compound can influence these signaling pathways, promoting a healthy skin barrier and overall skin homeostasis. The conversion of this compound into various ceramide species suggests that it can contribute to the complex ceramide profile required for optimal barrier function.

Conclusion

This compound represents a sophisticated and effective approach to enhancing the skin's natural ceramide production. Its ability to be metabolized through the salvage pathway into a variety of functional ceramides makes it a valuable ingredient in dermatological formulations aimed at restoring and maintaining a healthy skin barrier. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the potential of this synthetic ceramide precursor in addressing a range of skin conditions associated with impaired barrier function. Further research into the specific enzymatic processes involved in its metabolism will provide a more complete understanding of its mechanism of action and may lead to the development of even more targeted and effective skin barrier therapies.

References

- 1. Keratinocytes rapidly readjust ceramide-sphingomyelin homeostasis and contain a phosphatidylcholine-sphingomyelin transacylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Hydroxypalmitoyl Sphinganine in Cutaneous Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxypalmitoyl sphinganine (B43673), a synthetic N-acylated sphingoid base, is a prominent bioactive lipid in dermatology and cosmetology. Functioning as a ceramide precursor, it plays a pivotal role in the restoration and maintenance of the epidermal barrier. This technical guide delineates the mechanism of action of hydroxypalmitoyl sphinganine, focusing on its role in stimulating endogenous ceramide production, its influence on keratinocyte differentiation, and its impact on skin barrier function. This document provides a comprehensive overview of the current understanding of its molecular interactions, supported by available quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction: The Role of Ceramides (B1148491) in Skin Barrier Function

The stratum corneum, the outermost layer of the epidermis, is central to the skin's barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental insults. This barrier is often analogized to a "brick and mortar" structure, where the corneocytes are the "bricks" and the intercellular lipid matrix is the "mortar." This lipid matrix is predominantly composed of ceramides (approximately 50%), cholesterol (25%), and free fatty acids (15%).[1]

Ceramides are a complex family of sphingolipids that are crucial for the structural integrity and function of the epidermal barrier. Deficiencies in ceramide content are associated with various skin conditions, including atopic dermatitis, psoriasis, and xerosis, leading to impaired barrier function and increased susceptibility to inflammation and infection. This compound, a pseudoceramide, has emerged as a key ingredient in therapeutic and cosmetic formulations aimed at replenishing ceramide levels and restoring skin barrier integrity.[2][3]

Mechanism of Action of this compound

This compound exerts its effects on the skin through a multi-faceted mechanism, primarily centered around its role as a precursor to natural ceramides and its influence on epidermal differentiation signaling pathways.

Stimulation of Endogenous Ceramide Synthesis

A primary mechanism of action of this compound is its ability to stimulate the de novo synthesis of essential ceramides within the epidermis. Unlike the direct topical application of ceramides, which can supplement the lipid barrier, this compound acts as a substrate for endogenous enzymatic pathways, leading to the formation of native ceramide species.

An in-vitro study utilizing a reconstructed human epidermis model (EPISKIN™) demonstrated that supplementation with N-(2-hydroxyhexadecanoyl) sphinganine, a form of this compound, at a concentration of 10⁻⁷M, led to a significant increase in the total epidermal ceramide content.[4][5] Notably, this study revealed a specific increase in ceramide fractions 1, 2, and 3.[4][5] This suggests that the skin metabolizes the exogenously applied this compound, converting it into these crucial native ceramide types.[1][4] The proposed metabolic conversion is a key aspect of its efficacy, as it ensures the newly synthesized ceramides are integrated into the lamellar lipid structures of the stratum corneum in a physiologically relevant manner.

Influence on Keratinocyte Differentiation and Gene Expression

The terminal differentiation of keratinocytes is a tightly regulated process that is essential for the formation of a functional stratum corneum. This process involves the expression of specific proteins that form the cornified envelope and the synthesis and secretion of lipids that constitute the intercellular matrix.

Studies on related sphingoid bases, such as sphinganine, have shown that they can act as potent modulators of keratinocyte differentiation and lipid metabolism.[6] Sphinganine treatment in vitro has been demonstrated to regulate genes involved in differentiation and sphingolipid metabolism, leading to an increase in all major ceramide species.[6] While direct studies on the specific gene expression changes induced by this compound are limited, its role as a ceramide precursor suggests it contributes to the pool of signaling molecules that drive keratinocyte differentiation. This includes potentially influencing the expression of key differentiation markers such as filaggrin, loricrin, and involucrin, which are crucial for the formation of the cornified envelope.[7][8]

Potential Involvement of Peroxisome Proliferator-Activated Receptors (PPARs)

Emerging evidence suggests a potential role for Peroxisome Proliferator-Activated Receptors (PPARs) in mediating the effects of pseudoceramides. PPARs are nuclear receptors that regulate lipid metabolism and inflammation. Studies have shown that pseudoceramides can stimulate the expression of PPARα in murine models of atopic dermatitis.[9][10] Activation of PPARs, particularly PPARα and PPARγ, in keratinocytes is known to stimulate differentiation, increase the expression of differentiation markers like involucrin, loricrin, and filaggrin, and enhance the synthesis of lipids crucial for barrier function.[11][12][13] Therefore, it is plausible that this compound, upon its conversion to ceramides or other signaling metabolites, may activate PPAR signaling pathways, contributing to the observed improvements in skin barrier function.

Data Presentation

While specific quantitative data from peer-reviewed publications on this compound is limited, the following tables summarize the expected outcomes based on available research and clinical observations.

Table 1: Effect of this compound on Ceramide Levels in a Reconstructed Human Epidermis Model

| Ceramide Species | Change in Content | Method of Analysis | Reference |

| Total Ceramides | Increased | HPTLC Quantification | [4][5] |

| Ceramide 1 | Increased | HPTLC Quantification | [4][5] |

| Ceramide 2 | Increased | HPTLC Quantification | [4][5] |

| Ceramide 3 | Increased | HPTLC Quantification | [4][5] |

Table 2: Clinical Efficacy of Formulations Containing this compound

| Clinical Parameter | Outcome | Subject Population | Reference |

| Skin Hydration | Improved | Atopic Dermatitis, Tretinoin-treated | |

| Transepidermal Water Loss (TEWL) | Reduced | Atopic Dermatitis, Tretinoin-treated | |

| Ceramide Content of the Skin | Increased | Atopic Dermatitis, Tretinoin-treated |

Experimental Protocols

Reconstructed Human Epidermis (RHE) Model for Efficacy Testing

Objective: To assess the effect of this compound on ceramide production in an in-vitro model that mimics the human epidermis.

Methodology:

-

Model: A commercially available reconstructed human epidermis model, such as EPISKIN™ or EpiDerm™, is used.[14][15][16] This model consists of normal human keratinocytes cultured on a polycarbonate filter at the air-liquid interface, forming a stratified, differentiated epidermis.[2]

-

Treatment: The RHE tissues are cultured in a chemically defined medium. This compound is added to the culture medium at a specified concentration (e.g., 10⁻⁷M).[4][5]

-

Incubation: The tissues are incubated for a period sufficient to allow for the metabolism of the precursor and the synthesis of new ceramides (e.g., 7 to 14 days).[4][5]

-

Lipid Extraction: Following incubation, the stratum corneum is separated from the underlying epidermis. Lipids are extracted from the stratum corneum using a solvent mixture, typically chloroform/methanol.

-

Ceramide Analysis: The extracted lipids are then analyzed to quantify the different ceramide species.

Quantification of Ceramide Species by High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify the different classes of ceramides in lipid extracts from skin samples.

Methodology:

-

HPTLC:

-

The lipid extract is applied to an HPTLC plate.

-

The plate is developed in a solvent system (e.g., chloroform/methanol/acetic acid) to separate the different lipid classes based on their polarity.

-

The separated lipid bands are visualized by charring with a reagent (e.g., copper sulfate (B86663) in phosphoric acid) and quantified by densitometry against known standards.[4][5]

-

-

LC-MS/MS:

-

For more detailed analysis of individual ceramide species, reversed-phase liquid chromatography coupled with tandem mass spectrometry is employed.[17][18][19]

-

The lipid extract is injected into an LC system, where different ceramide species are separated based on their hydrophobicity.

-

The separated molecules are then introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[17][18][19] This technique allows for the precise measurement of ceramides with different fatty acid chain lengths and sphingoid bases.

-

Visualization of Pathways and Workflows

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. paulaschoice-eu.com [paulaschoice-eu.com]

- 4. episkin.com [episkin.com]

- 5. episkinchina.com [episkinchina.com]

- 6. Effects of sphingoid bases on the sphingolipidome in early keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Expression of Involucrin, Loricrin, and Filaggrin in Cultured Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pseudoceramide-Containing Physiological Lipid Mixture Reduces Adverse Effects of Topical Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring compounds to be used as cosmetic agents that activate peroxisome proliferator‐activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 16. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 17. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]

The Influence of Hydroxypalmitoyl Sphinganine on Epidermal Differentiation Markers: A Technical Guide